Methyl 4-[2-(ethylamino)-5-oxo-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-7-yl]benzoate
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Overview
Description
METHYL 4-[2-(ETHYLAMINO)-5-OXO-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-7-YL]BENZOATE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[2-(ETHYLAMINO)-5-OXO-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-7-YL]BENZOATE typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of thiosemicarbazide with a suitable aldehyde or ketone to form the thiazole core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis . The reaction conditions are carefully controlled to minimize by-products and ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-[2-(ETHYLAMINO)-5-OXO-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-7-YL]BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Mechanism of Action
The mechanism of action of METHYL 4-[2-(ETHYLAMINO)-5-OXO-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-7-YL]BENZOATE involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects . The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds share a similar thiazole core and have been studied for their biological activities.
Pyrazolo[3,4-d]pyrimidines: These compounds also exhibit diverse biological activities and are used in medicinal chemistry.
Uniqueness
METHYL 4-[2-(ETHYLAMINO)-5-OXO-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-7-YL]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H17N3O3S |
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Molecular Weight |
331.4 g/mol |
IUPAC Name |
methyl 4-[2-(ethylamino)-5-oxo-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-7-yl]benzoate |
InChI |
InChI=1S/C16H17N3O3S/c1-3-17-16-19-14-13(23-16)11(8-12(20)18-14)9-4-6-10(7-5-9)15(21)22-2/h4-7,11H,3,8H2,1-2H3,(H,17,19)(H,18,20) |
InChI Key |
GFJSPEKDGVGOGC-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC2=C(S1)C(CC(=O)N2)C3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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